molecular formula C9H13NO2 B8406246 Methyl(5r)-5-propynyl-l-prolinate

Methyl(5r)-5-propynyl-l-prolinate

Cat. No.: B8406246
M. Wt: 167.20 g/mol
InChI Key: DKQAOLLPIYTDFQ-YUMQZZPRSA-N
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Description

Methyl(5R)-5-propynyl-L-prolinate is a chiral proline derivative where the 5-position of the pyrrolidine ring is substituted with a propynyl group (-C≡CH), and the carboxyl group is esterified as a methyl ester. Proline derivatives are widely studied due to their conformational rigidity, which influences their biological activity and synthetic utility. The introduction of a propynyl group at the 5-position introduces unique steric and electronic properties.

Below, we compare this compound with similar derivatives, focusing on substituent effects, synthesis strategies, and biological activities.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl (2S,5R)-5-prop-1-ynylpyrrolidine-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h7-8,10H,5-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

DKQAOLLPIYTDFQ-YUMQZZPRSA-N

Isomeric SMILES

CC#C[C@H]1CC[C@H](N1)C(=O)OC

Canonical SMILES

CC#CC1CCC(N1)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propynyl group facilitates nucleophilic substitution at the ester moiety. In a synthesis of peptidomimetics, methyl(5r)-5-propynyl-l-prolinate reacted with iodotrimethylsilane (TMS-I) in chloroform at 65°C for 3 hours, yielding intermediates for further functionalization .

Example Reaction Pathway:

Methyl 5r 5 propynyl l prolinateCHCl3,65CTMS ITrimethylsilyl protected intermediate\text{Methyl 5r 5 propynyl l prolinate}\xrightarrow[\text{CHCl}_3,65^\circ \text{C}]{\text{TMS I}}\text{Trimethylsilyl protected intermediate}

This reaction preserves stereochemical integrity at the 5-position .

Amide Bond Formation

The methyl ester undergoes coupling with amino acids via carbodiimide-mediated activation. For instance:

  • Reagents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and N-methylmorpholine.

  • Conditions: Dichloromethane, room temperature, 16 hours.

  • Product: Methyl N-(tert-butoxycarbonyl)-L-leucyl-(5R)-5-propynyl-l-prolinate, isolated in 72% yield .

Key Data Table:

ReactantReagentsConditionsProduct YieldSource
This compoundEDC, DMAP, NMMCH₂Cl₂, rt, 16h72%

Hydrolysis and Retro-Dieckmann Reactions

The methyl ester group is susceptible to hydrolysis under basic conditions, though selective hydrolysis of the 5-propynyl ester remains challenging. Attempts using LiOH in isopropanol yielded partial hydrolysis but lacked selectivity . Retro-Dieckmann reactions under controlled conditions (e.g., DBU in THF) enabled ring-opening to produce carboxymethyl derivatives .

Mechanistic Insight:

Methyl esterLiOH iPrOHCarboxylic acid derivative partial conversion \text{Methyl ester}\xrightarrow{\text{LiOH iPrOH}}\text{Carboxylic acid derivative partial conversion }

Copper-Catalyzed Coupling Reactions

The propynyl group participates in Sonogashira-like couplings. For example, reaction with aryl halides in the presence of Cu(I) catalysts forms bioconjugates with retained stereochemistry .

Applications:

  • Synthesis of enzyme inhibitors targeting PRMT5 .

  • Preparation of conformationally restricted peptides for drug discovery .

Cycloaddition Reactions

The propynyl moiety enables [3+2] cycloadditions with azides, forming triazole-linked derivatives. These reactions are pivotal in click chemistry applications.

Example:

Propynyl group+AzideCu I Triazole conjugate\text{Propynyl group}+\text{Azide}\xrightarrow{\text{Cu I }}\text{Triazole conjugate}

Stereochemical Stability

The (5R) configuration remains stable under most reaction conditions, as confirmed by NMR and chiral HPLC analyses .

Key Observation:

  • No epimerization detected during amide coupling or hydrolysis steps .

Biological Interactions

As a proline analog, this compound modulates protein folding and enzyme activity. It competitively inhibits proline-specific peptidases with an IC₅₀ of 12 µM in vitro .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound 5-Position Substituent Molecular Weight Key Property/Bioactivity Reference
Methyl(5R)-5-propynyl-L-prolinate Propynyl (-C≡CH) Not reported Potential for click chemistry N/A
Methyl 5-oxo-L-prolinate Oxo (C=O) 143.14 High polarity, peptide precursor
Compound 11 (Cinnamoyl derivative) Cinnamoyl Not reported MIC = 32 µg/mL (Antifungal)
Compound 10 (Lauroyl derivative) Lauroyl Not reported MIC = 512 µg/mL (Antifungal)

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl(5r)-5-propynyl-l-prolinate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves proline esterification followed by alkyne functionalization. Key steps include chiral resolution to maintain the (5R)-configuration and copper-catalyzed coupling for propynyl introduction. Optimize yields by controlling reaction temperature (e.g., 0–4°C for sensitive intermediates) and using anhydrous conditions to prevent hydrolysis . Purification via recrystallization (ether/petroleum ether) or silica gel chromatography is critical for isolating enantiomerically pure products .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis to confirm enantiopurity. Compare retention times with known standards. For advanced validation, employ X-ray crystallography or nuclear Overhauser effect (NOE) NMR to resolve spatial arrangements of the propynyl and methyl ester groups .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?

  • Methodology : Combine LC-MS (electrospray ionization) for molecular weight confirmation, 1H^1H/13C^{13}C NMR for structural elucidation, and FT-IR to track functional groups (e.g., ester carbonyl at ~1740 cm1^{-1}). Monitor stability under varying pH and temperature using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Conduct meta-analyses to identify variability sources (e.g., cell line specificity, assay protocols). For example, discrepancies in IC50_{50} values may arise from differences in cell culture media (RPMI vs. DMEM) or serum concentrations . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and apply statistical frameworks like ANOVA with post-hoc Tukey tests to assess significance .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate and inhibitor concentrations. Employ fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants. For mechanistic insights, perform molecular docking simulations (e.g., AutoDock Vina) guided by the compound’s 3D structure (analogous to L-prolinamide derivatives in ).

Q. How does the propynyl group influence the compound’s metabolic stability compared to other prolinate esters?

  • Methodology : Conduct comparative in vitro metabolism studies using liver microsomes (human/rat) with LC-MS/MS analysis. Track metabolites like hydroxylated or oxidized derivatives. Use deuterium-labeled analogs to trace metabolic pathways. Computational tools (e.g., DFT for bond dissociation energies) can predict sites of oxidative vulnerability .

Q. What strategies mitigate racemization risks during large-scale synthesis or prolonged storage?

  • Methodology : Stabilize the compound by storing at -20°C under nitrogen atmosphere to prevent oxidation. During synthesis, avoid high temperatures (>50°C) and acidic/basic conditions that promote epimerization. Monitor racemization via chiral HPLC at multiple synthesis stages and implement QbD (Quality by Design) principles to refine process parameters .

Methodological Frameworks for Data Analysis

Q. How should researchers structure hypotheses when investigating structure-activity relationships (SAR) of this compound analogs?

  • Framework : Apply the PICOT framework :

  • P opulation: Target enzymes (e.g., prolyl oligopeptidase).
  • I ntervention: Structural modifications (e.g., replacing propynyl with alkyl groups).
  • C omparator: Parent compound or known inhibitors.
  • O utcome: Changes in inhibitory potency (IC50_{50}).
  • T imeframe: Acute (24–48 hr assays) vs. chronic exposure effects .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Calculate Hill coefficients to assess cooperativity. For multi-experiment datasets, apply mixed-effects models to account for inter-experiment variability .

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